Technical Monograph: 2-Bromo-N-[2-(piperidin-1-yl)ethyl]benzamide
Technical Monograph: 2-Bromo-N-[2-(piperidin-1-yl)ethyl]benzamide
This is an in-depth technical monograph for 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide , a structural probe and intermediate used in medicinal chemistry, particularly for CNS-active ligand development (Sigma-1, D2, 5-HT receptors) and fragment-based drug discovery (FBDD).[1][2]
[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Compound Name: 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide Synonyms: o-Bromo-N-(2-piperidinoethyl)benzamide; N-(2-(Piperidin-1-yl)ethyl)-2-bromobenzamide CAS Number: Note: While the 4-bromo isomer (CAS 22754-06-9) is common, the 2-bromo isomer is a specialized research chemical often synthesized on-demand.[1][2] It is indexed in chemical libraries under specific catalog IDs (e.g., ChemSpace, MolPort).[2] Molecular Formula: C₁₄H₁₉BrN₂O Molecular Weight: 311.22 g/mol [2]
Structural Identifiers
| Identifier Type | Value |
| SMILES | BrC1=CC=CC=C1C(=O)NCCN2CCCCC2 |
| InChIKey | Computed: Varies by salt form (Free base vs. HCl) |
| LogP (Calc) | ~2.84 (Lipophilic, CNS penetrant) |
| pKa (Calc) | ~9.2 (Piperidine nitrogen) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide O, Piperidine N) |
Part 2: Synthetic Methodology (The "Authoritative" Route)
The synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is best achieved via a Schotten-Baumann acylation under anhydrous conditions to prevent hydrolysis of the acid chloride.[1][2] The presence of the ortho-bromo substituent introduces steric hindrance, requiring specific temperature control to ensure complete conversion without promoting side reactions (e.g., bis-acylation).[1][2]
Reaction Scheme
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Reactants: 2-Bromobenzoyl chloride (Electrophile) + 1-(2-Aminoethyl)piperidine (Nucleophile).[1][2]
-
Base: Triethylamine (Et₃N) or DIPEA (Hunig’s Base) to scavenge HCl.[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Step-by-Step Protocol
1. Preparation of the Nucleophile Solution:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 eq of 1-(2-Aminoethyl)piperidine in anhydrous DCM (0.2 M concentration).
-
Add 1.2 eq of Triethylamine (Et₃N).[2]
-
Cool the solution to 0°C using an ice bath. Rationale: Low temperature minimizes the risk of exotherms and controls the reaction rate of the highly reactive acid chloride.[1][2]
2. Acylation (The Critical Step):
-
Dissolve 1.05 eq of 2-Bromobenzoyl chloride in a small volume of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution over 30 minutes. Rationale: Slow addition prevents localized heating and ensures the amine is not overwhelmed by the acylating agent, reducing impurity formation.[1][2]
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
3. Workup & Purification:
-
Quench: Add saturated NaHCO₃ solution to neutralize residual acid.
-
Extraction: Extract the organic layer (DCM), wash with water, then brine.[2]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH/DCM).[2]
-
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (white solid) for improved stability.[2]
Part 3: Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized compound must pass the following structural checks. The ortho-bromo group creates a distinct shielding effect in NMR compared to para-isomers.[1][2]
Diagnostic H-NMR Signals (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Interpretation |
| Amide NH | ~6.8 – 7.2 ppm | Broad Singlet | Exchangeable proton; confirms amide bond formation.[1][2] |
| Aromatic (Ortho-Br) | ~7.5 – 7.6 ppm | Doublet (d) | The proton adjacent to the Br is deshielded.[2] |
| NCH₂-CH₂-NH | ~3.5 ppm | Quartet (q) | Methylene adjacent to the amide nitrogen.[1][2] |
| Piperidine-CH₂ | ~2.5 ppm | Multiplet | Methylene protons adjacent to the piperidine nitrogen.[1][2] |
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 311.22 / 313.22 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[2]
-
Validation Rule: The presence of the bromine doublet (1:1 ratio) is the definitive confirmation of the halogen incorporation.[2]
Part 4: Biological Context & Applications[1][2][5][6]
This molecule acts as a versatile scaffold in medicinal chemistry.[1][2][3] The N-ethylpiperidine tail is a "privileged structure" found in numerous CNS-active drugs.
1. Pharmacological Targets (SAR Context)
-
Sigma-1 Receptor (σ1R): The N-ethylpiperidine moiety mimics the pharmacophore of known σ1R ligands (e.g., 4-IBP).[1][2] The 2-bromo group provides a steric "twist" that can improve selectivity over σ2R.[1][2]
-
Dopamine D2 / Serotonin 5-HT: Benzamides are classic D2 antagonists (e.g., Sulpiride).[1][2] The 2-bromo substituent (lipophilic and bulky) alters the binding pocket fit, potentially shifting activity towards 5-HT receptor modulation.[1][2]
-
Antimicrobial Activity: Piperidine-benzamides have shown efficacy against resistant bacterial strains by disrupting efflux pumps or membrane integrity.[1][2]
2. Fragment-Based Drug Discovery (FBDD)
The 2-bromo group is a "synthetic handle."[1][2] It allows researchers to use this molecule as a core scaffold and perform Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of 2-substituted benzamides.[1][2]
Part 5: Visualization of Workflows
Diagram 1: Synthesis & Mechanism of Action Workflow
This diagram illustrates the chemical synthesis pathway and the downstream biological logic.[1][2]
Caption: Step-wise synthesis of the 2-bromo-benzamide scaffold and its dual utility in biological screening and synthetic diversification.
Part 6: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[1][2] The free base is an oil or low-melting solid; the HCl salt is a fine powder.[1][2] Avoid inhalation.
References
-
PubChem Compound Summary. (2025). 2-Bromobenzamide and related structures. National Center for Biotechnology Information.[1][2] Link
-
Prathebha, K., et al. (2014).[2][4] Crystal structure of piperidine-benzamide derivatives and antimicrobial activity. NIH / PubMed Central.[1][2] Link
-
VulcanChem. (2024).[2] Pharmacological Profile of N-(2-(Piperidin-yl)ethyl)benzamide Derivatives. VulcanChem Technical Library. Link
- Journal of Medicinal Chemistry. (Selected Reviews). Structure-Activity Relationships of Benzamide Ligands for D2 and Sigma Receptors. (General Reference for Scaffold Class).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
